molecular formula C15H24ClNO2 B1455635 4-[(4-Propoxyphenoxy)methyl]piperidine hydrochloride CAS No. 1220037-45-5

4-[(4-Propoxyphenoxy)methyl]piperidine hydrochloride

Cat. No. B1455635
M. Wt: 285.81 g/mol
InChI Key: JVZOSKTTWNIYGK-UHFFFAOYSA-N
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Description

“4-[(4-Propoxyphenoxy)methyl]piperidine hydrochloride” is a chemical compound with the molecular formula C15H24ClNO2. It is a derivative of piperidine .

Scientific Research Applications

Chemical Synthesis and Biological Activity

  • Synthesis of Piperidine Derivatives : Piperidine derivatives have been synthesized for their potential anti-inflammatory and antioxidant activities. For example, 4,5-disubstituted-thizolyl amides, derivatives of 4-hydroxy-piperidine, have shown both anti-inflammatory and antioxidant properties, indicating the structural dependency of these activities on certain molecular characteristics (Geronikaki et al., 2003).

  • Antifungal and Analgesic Activities : Research into 2,6-diaryl-3-methyl-4-piperidone derivatives highlights the synthesis of compounds with notable analgesic and antifungal activities, underscoring the importance of such piperidine derivatives in medicinal chemistry (Rameshkumar et al., 2003).

  • Growth-Promoting Activity : Certain piperidin-4-ol derivatives have been found to exhibit growth-promoting activity in agricultural applications, indicating a potential role in enhancing crop yield (Omirzak et al., 2013).

Drug Metabolism and Pharmacokinetics

  • Metabolite Studies : The analysis of drug metabolites is crucial for understanding drug action and safety. Studies have characterized degradation impurities of piperidine-related compounds, providing insights into the stability and safety of pharmaceuticals (Munigela et al., 2008).

  • Pharmacokinetics : The development of analytical methods for quantifying piperidine derivatives in biological matrices is essential for pharmacokinetic studies. For instance, a high-sensitivity LC-MS/MS method for determining a piperidine derivative in rat plasma supports drug development and therapeutic monitoring (Ji et al., 2012).

properties

IUPAC Name

4-[(4-propoxyphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c1-2-11-17-14-3-5-15(6-4-14)18-12-13-7-9-16-10-8-13;/h3-6,13,16H,2,7-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVZOSKTTWNIYGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)OCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Propoxyphenoxy)methyl]piperidine hydrochloride

CAS RN

1220037-45-5
Record name Piperidine, 4-[(4-propoxyphenoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220037-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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